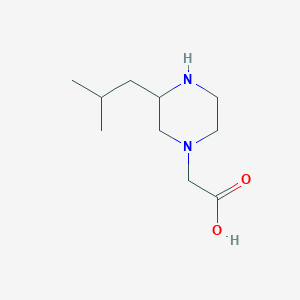![molecular formula C11H11ClN4O B14176175 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-17-0](/img/structure/B14176175.png)
2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups, along with a chloropyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chloropyrimidine Moiety: This can be achieved by reacting 2-aminopyrimidine with chlorinating agents such as phosphorus oxychloride.
Aminomethylation: The chloropyrimidine derivative is then subjected to aminomethylation using formaldehyde and an amine source.
Coupling with Phenol: The final step involves coupling the aminomethylated chloropyrimidine with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloropyrimidine: Shares the chloropyrimidine moiety but lacks the aminomethylphenol group.
5-Amino-2-chloropyrimidine: Similar structure but different substitution pattern.
2-Amino-5-chloropyrimidine: Lacks the aminomethylphenol group.
Uniqueness
2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Número CAS |
920512-17-0 |
|---|---|
Fórmula molecular |
C11H11ClN4O |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
2-amino-5-[[(4-chloropyrimidin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11ClN4O/c12-10-3-4-14-11(16-10)15-6-7-1-2-8(13)9(17)5-7/h1-5,17H,6,13H2,(H,14,15,16) |
Clave InChI |
FGVNNWVKPMMNJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC2=NC=CC(=N2)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


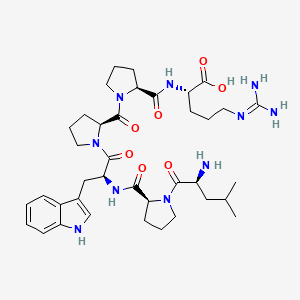
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
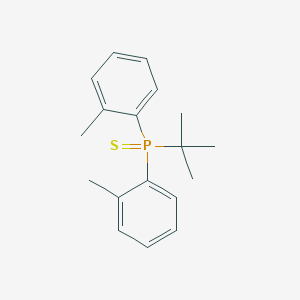
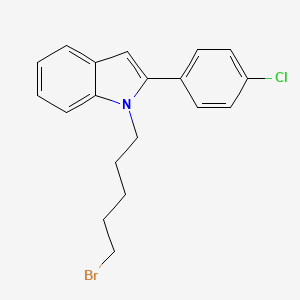
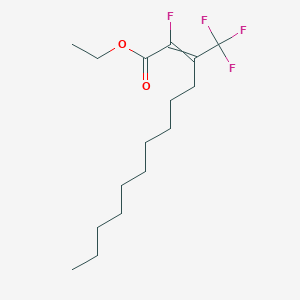

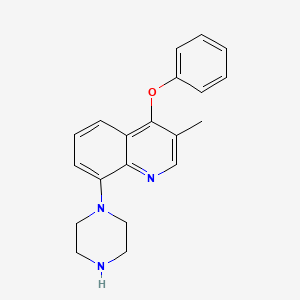
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
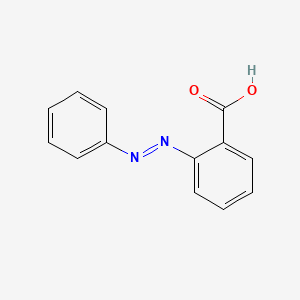

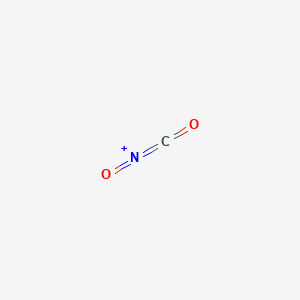
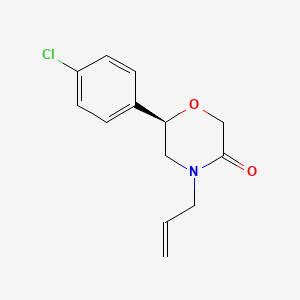
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
